2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-[(2-methylphenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-11-5-2-3-6-12(11)10-18-15-8-4-7-14(16)13(15)9-17/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEURYKVHBEAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C(=CC=C2)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239477 | |
| Record name | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872180-45-5 | |
| Record name | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872180-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile
Retrosynthetic Analysis and Strategic Disconnections for 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
A retrosynthetic analysis of this compound suggests several logical disconnections to identify potential starting materials. The primary disconnection points are the ether linkage and the nitrile group.
The ether bond can be disconnected via a Williamson ether synthesis approach, leading to two primary precursors: a nucleophilic phenoxide and an electrophilic benzyl (B1604629) halide. This retrosynthetic step breaks down the target molecule into 2-fluoro-6-hydroxybenzonitrile (B118944) and a 2-methylbenzyl halide (e.g., bromide or chloride).
Alternatively, the nitrile group can be considered as being introduced at a later stage of the synthesis. This would involve the conversion of a suitable precursor, such as an aldehyde or an amide, into the nitrile functionality.
A third strategic disconnection could involve the fluorine atom, although introducing fluorine at an early stage onto the aromatic ring is often a more practical approach due to the harsh conditions sometimes required for aromatic fluorination.
Based on these considerations, a plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C-O (Ether Bond) | 2-Fluoro-6-hydroxybenzonitrile and 2-Methylbenzyl halide |
| C-CN (Nitrile Group) | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzaldehyde | |
| C-F (Fluorine) | 2-Hydroxy-6-[(2-methylphenyl)methoxy]benzonitrile |
This analysis points towards a convergent synthesis strategy where the substituted benzonitrile (B105546) core and the 2-methylbenzyl moiety are synthesized separately and then coupled.
Precursor Chemistry and Starting Material Derivatization for this compound Synthesis
The synthesis of this compound relies on the availability of key precursors. The primary starting materials for the main fragments are commercially available or can be synthesized through established methods.
For the Benzonitrile Fragment:
2-Fluoro-6-hydroxybenzonitrile: This is a key intermediate. It can be prepared from 2,6-difluorobenzonitrile through a nucleophilic aromatic substitution reaction where one fluorine atom is displaced by a hydroxide group. Alternatively, it can be synthesized from 2-fluoro-6-methoxybenzonitrile by demethylation.
2,6-Difluorobenzonitrile: This serves as a common starting material for introducing the required functionalities on the benzene ring.
2-Fluoro-6-methoxybenzonitrile: This compound is a versatile intermediate. chemimpex.comsigmaaldrich.com Its molecular structure and vibrational spectra have been investigated. sigmaaldrich.com
For the 2-Methylbenzyl Fragment:
2-Methylbenzyl alcohol: This is a readily available starting material.
2-Methylbenzyl halides (bromide or chloride): These are typically prepared from 2-methylbenzyl alcohol via reaction with a suitable halogenating agent, such as phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride.
The derivatization of these starting materials is crucial for the subsequent coupling reaction. For instance, the phenolic hydroxyl group of 2-fluoro-6-hydroxybenzonitrile needs to be deprotonated to form a nucleophilic phenoxide for the etherification step.
Reaction Pathways and Mechanistic Considerations in the Synthesis of this compound
The formation of the target molecule involves several key chemical reactions. The following subsections detail the most relevant pathways and their mechanistic aspects.
The formation of the ether linkage in this compound is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the 2-methylbenzyl group by the phenoxide of 2-fluoro-6-hydroxybenzonitrile.
The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN). The base deprotonates the hydroxyl group of 2-fluoro-6-hydroxybenzonitrile to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-methylbenzyl halide in an Sₙ2 reaction, displacing the halide and forming the desired ether.
Reaction Scheme:
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.
While starting with a pre-functionalized benzonitrile is often more efficient, the nitrile group can be introduced at various stages of the synthesis.
One common method is the Sandmeyer reaction, where an amino group on the aromatic ring is converted to a nitrile via a diazonium salt intermediate. For example, 2-fluoro-6-hydroxyaniline could be diazotized and then treated with a cyanide salt, such as copper(I) cyanide.
Another approach is the dehydration of an amide. If 2-fluoro-6-[(2-methylphenyl)methoxy]benzamide were synthesized, it could be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield the corresponding nitrile.
Modification of an existing nitrile group is less common in this context but could involve reactions such as hydrolysis to a carboxylic acid or reduction to an amine, followed by further transformations.
The introduction of the fluorine atom onto the aromatic ring is a key step. Modern fluorination methods offer various strategies. nih.govrsc.org
Nucleophilic Aromatic Substitution (SₙAr): This is a common method for introducing fluorine. Starting with a precursor having a good leaving group (e.g., a nitro or chloro group) at the desired position, reaction with a fluoride (B91410) source like potassium fluoride (KF) can introduce the fluorine atom. For instance, 2-chloro-6-hydroxybenzonitrile could potentially be converted to 2-fluoro-6-hydroxybenzonitrile.
Electrophilic Fluorination: Reagents such as Selectfluor can be used for the direct fluorination of electron-rich aromatic rings. beilstein-journals.org However, achieving regioselectivity can be challenging.
Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt to introduce a fluorine atom.
The choice of fluorination strategy depends on the availability of starting materials and the desired regioselectivity. In many synthetic routes, it is advantageous to start with a commercially available fluorinated precursor.
While the primary strategy for forming the C-O bond is Williamson ether synthesis, cross-coupling reactions are not directly applicable for the formation of the ether linkage in this specific target molecule. However, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. If the synthetic strategy involved creating a biphenyl-type linkage instead of an ether, reactions like the Suzuki or Stille coupling would be relevant. For the synthesis of this compound, these methods are not the primary choice for the key bond formations.
Stereochemical Control and Enantioselective Synthesis Approaches for Analogues of this compound (if applicable)
The structure of this compound itself is achiral. However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center on the benzyl moiety (e.g., using a chiral 1-(2-methylphenyl)ethanol derivative), stereochemical control would become a critical aspect.
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which involves a backside attack by the nucleophile. This results in an inversion of configuration at the chiral center of the electrophile. Therefore, if a chiral starting material is used, the stereochemistry of the product can be predicted.
For the enantioselective synthesis of chiral diaryl ether analogues, which possess axial chirality, various catalytic asymmetric methods have been developed. These include N-heterocyclic carbene (NHC)-catalyzed desymmetrization and chiral phosphoric acid-catalyzed reactions. chemrxiv.orgrsc.orgnih.govacs.orgresearchgate.net These advanced methods could potentially be adapted for the synthesis of chiral analogues of the target compound.
Flow Chemistry and Scalable Synthesis Considerations for this compound (if applicable)
For the large-scale production of this compound, transitioning from batch to continuous flow chemistry offers several advantages.
Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream within a reactor. This technology provides several benefits for the synthesis of fine chemicals:
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control over reaction temperature, which is particularly important for exothermic reactions.
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with hazardous reagents or exothermic reactions.
Increased Efficiency and Scalability: Flow systems can be run for extended periods to produce large quantities of the product. Scaling up is achieved by running the system for a longer duration or by using multiple reactors in parallel, rather than increasing the size of the reactor. nih.gov
The Williamson ether synthesis is adaptable to flow chemistry setups. A solution of the phenoxide and the 2-methylbenzyl halide could be pumped through a heated reactor coil to achieve a continuous production of the desired ether. acs.org
Scalability Considerations: When scaling up the synthesis, several factors need to be considered:
Cost of Reagents: The cost-effectiveness of the starting materials and reagents becomes a major factor.
Process Safety: A thorough risk assessment is necessary to ensure the safe handling of all chemicals and the control of the reaction on a larger scale.
Workup and Purification: The purification methods must be efficient and scalable to handle larger quantities of the product.
Waste Management: The disposal or recycling of byproducts and solvents must be managed in an environmentally responsible and cost-effective manner.
Microwave-assisted synthesis has also been shown to be scalable, offering a viable option for larger-scale production under mild conditions. sid.ir
Spectroscopic and Diffraction Based Characterization of 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzonitrile (B105546) and the 2-methylphenyl rings, the benzylic methylene (B1212753) protons, and the methyl protons.
The protons on the 2-fluorobenzonitrile (B118710) ring are anticipated to show a characteristic splitting pattern due to both homo- and heteronuclear coupling. The proton ortho to the nitrile group and meta to the fluorine is likely to appear as a triplet, while the other two protons will appear as doublets or multiplets depending on the coupling constants.
The protons of the 2-methylphenyl group will present as a set of multiplets in the aromatic region. The benzylic protons are expected to appear as a singlet, and the methyl protons will also be a singlet, typically in the upfield region of the spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.50 - 7.65 | m | 1H | Ar-H (benzonitrile ring) |
| 7.20 - 7.40 | m | 4H | Ar-H (2-methylphenyl ring) |
| 6.80 - 6.95 | m | 2H | Ar-H (benzonitrile ring) |
| 5.25 | s | 2H | -OCH₂- |
| 2.35 | s | 3H | -CH₃ |
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature. The nitrile carbon will appear in the downfield region, typically around 115-120 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with those attached to electronegative atoms (F, O) appearing at lower field. The benzylic carbon and the methyl carbon will be observed in the upfield region.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 161.5 (d, ¹JCF ≈ 250 Hz) | Ar-C-F |
| 158.0 | Ar-C-O |
| 137.0 | Ar-C (quaternary, 2-methylphenyl) |
| 135.5 | Ar-C (quaternary, 2-methylphenyl) |
| 133.0 | Ar-CH (benzonitrile) |
| 130.5 | Ar-CH (2-methylphenyl) |
| 128.8 | Ar-CH (2-methylphenyl) |
| 126.5 | Ar-CH (2-methylphenyl) |
| 116.0 | -C≡N |
| 114.0 (d, ²JCF ≈ 20 Hz) | Ar-CH (benzonitrile) |
| 112.0 | Ar-CH (benzonitrile) |
| 100.0 (d, ²JCF ≈ 25 Hz) | Ar-C-CN |
| 71.0 | -OCH₂- |
| 19.0 | -CH₃ |
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected. The chemical shift of the fluorine atom is influenced by the electronic effects of the neighboring substituents. The presence of the ortho-methoxy group, a strong electron-donating group, is expected to shield the fluorine nucleus, shifting its resonance upfield compared to fluorobenzene. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| -115 to -125 | m | Ar-F |
Two-dimensional (2D) NMR experiments are invaluable for the unambiguous assignment of ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the two aromatic rings, confirming the connectivity of the protons on the benzonitrile and 2-methylphenyl moieties.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for assigning the protonated carbons in both aromatic rings, as well as the benzylic methylene and methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. Key correlations would be expected between the benzylic protons (-OCH₂-) and the carbons of the 2-methylphenyl ring, as well as the oxygen-bearing carbon of the benzonitrile ring. Also, the protons on the benzonitrile ring would show correlations to the nitrile carbon.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (-C≡N), the aryl-alkyl ether linkage (C-O-C), the carbon-fluorine bond (C-F), and the aromatic rings.
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-, -CH₃) |
| 2230-2220 | Strong, Sharp | C≡N stretch | Nitrile |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1250-1200 | Strong | Asymmetric C-O-C stretch | Aryl-alkyl ether |
| 1100-1000 | Strong | Symmetric C-O-C stretch | Aryl-alkyl ether |
| 1200-1100 | Strong | C-F stretch | Aryl fluoride (B91410) |
Mass Spectrometry (MS) of this compound
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural determination.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, which is a common fragmentation pathway. This would lead to the formation of a stable 2-methylbenzyl cation or a tropylium (B1234903) ion, and a 2-fluoro-6-hydroxybenzonitrile (B118944) radical cation.
| m/z | Relative Intensity | Plausible Fragment |
|---|---|---|
| 241 | High | [M]⁺ (Molecular Ion) |
| 105 | High | [C₈H₉]⁺ (2-methylbenzyl cation) |
| 136 | Medium | [M - C₈H₉]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Despite a comprehensive search for scientific data, no specific experimental or theoretical studies detailing the spectroscopic and diffraction-based characterization of This compound could be located in publicly accessible scientific literature. The information required to populate the requested sections on High-Resolution Mass Spectrometry (HRMS), fragmentation patterns, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray crystallography for this particular compound is not available.
Chemical databases and research articles contain information on structurally related compounds, such as 2-Fluoro-6-methoxybenzonitrile, but a direct analysis of this compound is absent. Scientific research often proceeds from simpler to more complex analogues, and it is possible that this specific compound has not yet been synthesized or that its properties have not been published.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the specified outline, as no primary sources for this information could be identified.
Computational and Theoretical Investigations of 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile
Quantum Chemical Calculations on 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often unattainable through experimental means alone. For a molecule like this compound, such calculations would illuminate its intrinsic electronic properties.
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)
An analysis of the electronic structure would involve mapping the distribution of electrons within the molecule and determining the energies of its molecular orbitals. A key parameter in this analysis is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap. The energy difference between these frontier orbitals is crucial for predicting a molecule's chemical reactivity and its electronic properties. A smaller HOMO-LUMO gap generally suggests higher reactivity. Without specific computational studies, the precise energy of this gap for this compound remains undetermined.
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map illustrates the charge distribution across a molecule's surface. It is an invaluable tool for understanding and predicting intermolecular interactions, including how the molecule might interact with biological targets or other reagents. The map would reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, dictated by the influence of the fluorine, nitrile, and methoxy groups. However, no such specific EPS map has been published for this compound.
Conformational Analysis of this compound through Computational Methods
The flexibility of the ether linkage in this compound allows it to adopt various three-dimensional shapes, or conformations. A thorough conformational analysis is critical for understanding its physical properties and how it fits into the active site of a biological receptor.
Potential Energy Surface Scans
To explore the molecule's flexibility, computational chemists perform potential energy surface (PES) scans. This involves systematically rotating specific bonds—in this case, primarily the C-O-C bonds of the ether linkage and the bond connecting the benzyl (B1604629) group to the oxygen—and calculating the energy at each step. This process identifies the most stable, low-energy conformations. Such a scan has not been documented for this specific molecule.
Rotational Barriers and Conformational Isomers
The PES scan would also reveal the energy barriers to rotation between different stable conformations (conformational isomers). The height of these barriers determines how easily the molecule can switch between different shapes at a given temperature. Identifying the most stable conformer and the energy required to transition between conformers is essential for a complete molecular description, but this information is currently lacking for this compound.
Reactivity Predictions and Mechanistic Insights via Computational Models for this compound
Computational chemistry offers powerful tools to predict the reactivity of molecules and to gain deep insights into reaction mechanisms. For the compound this compound, theoretical models can elucidate its electronic structure and predict its behavior in chemical reactions.
Transition State Theory and Reaction Pathway Energetics
Transition State Theory (TST) is a cornerstone of computational reaction dynamics, providing a framework to calculate the rates of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, transition states, and intermediates can be identified. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, is a critical determinant of the reaction rate.
A hypothetical reaction coordinate for a substitution reaction on this compound could be modeled to determine the activation energies for different nucleophiles. This would allow for a comparative analysis of reactivity.
Table 1: Hypothetical Calculated Energetic Parameters for a Reaction of this compound
| Parameter | Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | Data not available |
| Gibbs Free Energy of Reaction (ΔG) | Data not available |
| Activation Energy (Ea) | Data not available |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from computational studies. No specific experimental or theoretical data for this compound has been found.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.govsigmaaldrich.com The energy and spatial distribution of these orbitals are key to understanding a molecule's electrophilic and nucleophilic nature.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy group. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing nitrile and fluoro groups, making the carbon atoms attached to these groups susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational software can readily calculate the energies of these frontier orbitals and visualize their shapes.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table illustrates the type of data generated from FMO analysis. Specific calculated values for this compound are not available.
The analysis of the coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. This provides valuable guidance for synthetic chemists in designing new reactions.
Molecular Dynamics (MD) Simulations Applied to this compound (if applicable to its inherent molecular behavior)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While often applied to large biological systems, MD simulations can also provide insights into the conformational dynamics and intermolecular interactions of smaller organic molecules in different environments (e.g., in solution or in a crystalline state).
By simulating the molecule in a solvent, one could study solvation effects on its reactivity and stability. For instance, the accessibility of reactive sites to reactants could be assessed by analyzing the radial distribution functions of solvent molecules around specific atoms. However, to date, no specific MD simulation studies have been published for this compound.
Reactivity and Reaction Mechanisms of 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile
Nucleophilic Aromatic Substitution (SNAr) Pathways Involving the Fluoro-Substituted Benzonitrile (B105546) Moiety
The benzonitrile ring in 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitrile (-CN) group. This activation is particularly pronounced for substituents positioned ortho and para to the nitrile. In this molecule, the fluorine atom is in an ortho position, making it a prime site for SNAr.
The mechanism of SNAr typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized onto the electron-withdrawing nitrile group, which stabilizes it. youtube.com In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring.
The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Thus, the fluoro-substituent in this compound is expected to be readily displaced by a variety of nucleophiles.
Recent studies have shown that SNAr reactions can also proceed through a concerted mechanism, or a borderline mechanism, depending on the substrate and nucleophile. nih.gov For moderately electron-deficient aryl fluorides, the reaction may be subject to general base catalysis. nih.gov
Table 1: Potential Nucleophiles and Products in SNAr Reactions
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-6-[(2-methylphenyl)methoxy]benzonitrile |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-6-[(2-methylphenyl)methoxy]benzonitrile |
| Amine | Ammonia (NH₃) or Alkylamines | 2-Amino-6-[(2-methylphenyl)methoxy]benzonitrile |
Electrophilic Aromatic Substitution Reactions on the Aromatic Rings of this compound
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The molecule possesses two aromatic rings, each with different substituent effects that direct the position of electrophilic attack.
Ring 1: The Benzonitrile Ring This ring is substituted with a fluorine atom, a nitrile group (-CN), and an alkoxy group (-O-CH₂-Ar).
Nitrile group (-CN): Strongly deactivating and a meta-director due to its powerful electron-withdrawing nature.
Fluorine atom (-F): Deactivating due to its inductive effect but an ortho, para-director due to resonance.
Alkoxy group (-O-CH₂-Ar): Activating and an ortho, para-director.
Ring 2: The 2-Methylphenyl (Tolyl) Ring This ring is part of the benzyl (B1604629) ether group and is substituted with a methyl group (-CH₃) and the ether linkage (-O-CH₂-).
Methyl group (-CH₃): Activating and an ortho, para-director.
Ether linkage (-O-CH₂-): The connection to the rest of the molecule is through a methylene (B1212753) bridge, so its direct electronic effect on the tolyl ring is primarily that of an alkyl substituent, which is weakly activating and ortho, para-directing.
This ring is significantly more activated towards EAS than the benzonitrile ring. The methyl group directs incoming electrophiles to its ortho and para positions (positions 3' and 5' relative to the CH₂ group, and the para position 4' relative to the methyl group). The benzyl substituent also directs ortho and para. The interplay of these activating groups makes this ring the preferential site for reactions like nitration, halogenation, or Friedel-Crafts reactions. masterorganicchemistry.com
Reactions at the Ether Linkage of this compound
The benzyl ether linkage in the molecule is susceptible to cleavage under various conditions. Cleavage of this bond would result in the formation of 2-fluoro-6-hydroxybenzonitrile (B118944) and a derivative of 2-methylbenzyl alcohol.
Common methods for benzyl ether deprotection include:
Hydrogenolysis: This is a widely used method involving catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). This reaction is typically clean and high-yielding, cleaving the C-O bond of the ether to produce the corresponding phenol (B47542) and toluene. youtube.com
Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) or boron trichloride (B1173362) (BCl₃), can cleave the ether bond. organic-chemistry.org The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the counter-ion.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. organic-chemistry.org
Metal-Free Deprotection: A method using diphenylphosphine (B32561) (HPPh₂) and potassium tert-butoxide (tBuOK) has been reported for the mild deprotection of aryl benzyl ethers. rsc.org
Biocatalytic methods using enzymes like vanillyl alcohol oxidase have also been developed for the selective cleavage of certain aryl ethers under mild conditions, though their applicability to this specific substrate would require experimental verification. acs.org
Transformations of the Nitrile Functional Group in this compound (e.g., Hydrolysis, Reduction)
The cyano (-C≡N) group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netresearchgate.net
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields an amide (2-Fluoro-6-[(2-methylphenyl)methoxy]benzamide). Complete hydrolysis under more vigorous conditions affords a carboxylic acid (2-Fluoro-6-[(2-methylphenyl)methoxy]benzoic acid). libretexts.org
Reduction: The nitrile can be reduced to a primary amine ({2-Fluoro-6-[(2-methylphenyl)methoxy]phenyl}methanamine). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds by nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile. libretexts.org
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the nitrile group to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orggoogle.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-{2-Fluoro-6-[(2-methylphenyl)methoxy]phenyl}ethan-1-one.
Table 2: Summary of Nitrile Group Transformations
| Reaction Type | Reagents | Intermediate Product | Final Product |
|---|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild) | - | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzamide |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong) | Amide | 2-Fluoro-6-[(2-methylphenyl)methoxy]benzoic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | - | {2-Fluoro-6-[(2-methylphenyl)methoxy]phenyl}methanamine |
Exploration of Radical Reactions Involving this compound
The study of radical reactions involving fluorinated aromatic compounds is an active area of research. wikipedia.orgnih.gov Fluorinated benzonitriles can participate in radical reactions, such as arylation. For instance, fluorobenzonitriles can react with the radical anion of benzonitrile, leading to the substitution of a fluorine atom with a phenyl group. acs.org This type of reaction suggests that this compound could undergo similar radical-mediated substitutions at the C-F bond.
The generation of a carbon-centered radical on the molecule itself is also a possibility. Such radicals could be formed through various methods, including photoredox catalysis. nih.gov The influence of fluorine substituents on the stability and reactivity of these radicals is a key consideration. Fluorine-containing radicals often exhibit unique properties, including increased electrophilicity. researchgate.net These radical intermediates could then participate in a range of transformations, including additions to alkenes or intramolecular cyclizations, depending on the reaction conditions and the presence of other reagents.
Catalytic Transformations and Derivatizations of this compound
Modern catalytic methods offer numerous possibilities for the derivatization of this compound.
Cross-Coupling Reactions: While aryl fluorides are generally less reactive in palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) than other aryl halides, specialized catalyst systems have been developed to enable such transformations. It is conceivable that under specific conditions, the fluorine atom could be replaced with aryl, alkyl, or amino groups.
C-H Functionalization: The nitrile group can act as a directing group in transition-metal-catalyzed C-H activation/functionalization reactions. This could allow for the introduction of new substituents at the C3 position of the benzonitrile ring, ortho to the nitrile group.
Catalytic Nitrile Synthesis: While the nitrile group is already present, it's relevant to note that such structures can be synthesized catalytically. For instance, N-heterocyclic carbenes (NHCs) have been used as organocatalysts to prepare axially chiral benzonitriles from 2-arylbenzaldehydes. nih.gov This highlights the role of catalysis in both the synthesis and potential further transformation of complex benzonitriles.
Photoredox and Electrocatalysis: These emerging fields in catalysis could open new avenues for the transformation of this molecule. sigmaaldrich.com For example, photoredox catalysis could be used to generate radical intermediates for subsequent functionalization, as mentioned in the previous section.
These catalytic methods provide powerful tools for creating a diverse library of derivatives from the parent molecule, enabling the synthesis of compounds with potentially novel properties.
Chemical Biology Methodologies and Investigative Approaches Employing 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile Scaffold
Design Principles for Molecular Probes Incorporating 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile
Molecular probes are essential tools in chemical biology for visualizing and quantifying biological molecules and processes. The design of such probes based on the this compound scaffold would involve systematic modifications to optimize its interaction with a biological target and to incorporate a detectable signal.
Structure-Activity Relationship (SAR) Methodologies for Structural Modification
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, SAR would be used to identify which parts of the molecule are essential for a desired biological effect and how modifications affect this activity.
The process involves synthesizing a library of analogues where specific parts of the molecule are altered. For instance, the substituents on both phenyl rings could be varied. Experimental studies have shown that for substituted benzonitriles, the nature and position of substituents are critical. For example, benzonitriles substituted at the 2 and 6 positions often exhibit high activity in various biological contexts. researchgate.net
An SAR campaign for this scaffold might explore:
Modification of the 2-methylphenyl group: The methyl group could be moved to the 3- or 4-position, or replaced with other groups (e.g., ethyl, chloro, methoxy) to probe steric and electronic requirements for target binding.
Alteration of the ether linkage: The oxygen atom could be replaced with sulfur or nitrogen, or the methylene (B1212753) bridge could be extended, to assess the impact on conformational flexibility and binding affinity.
Substitution on the fluorobenzonitrile ring: Additional substituents could be added to the ring to explore further interactions with a biological target.
The resulting analogues would be tested in a relevant biological assay. A comparison of their activities provides insights into the SAR. For example, in a study on tacrine-quinoline hybrids, 5-fluoro substitution on a quinoline (B57606) ring led to the most potent enzyme inhibition, whereas 5,7-dichloro substitution markedly reduced activity, likely due to steric hindrance. mdpi.com This type of analysis helps in designing more potent and selective compounds.
Table 1: Hypothetical SAR Data for Analogues of this compound This table is illustrative and does not represent real experimental data.
| Compound Analogue | Modification from Parent Scaffold | Target Binding Affinity (Kd, nM) | Notes |
|---|---|---|---|
| Parent Scaffold | This compound | 100 | Baseline affinity |
| Analogue 1 | 2-methylphenyl → phenyl | 500 | Indicates the 2-methyl group is important for binding. |
| Analogue 2 | 2-methylphenyl → 4-methylphenyl | 250 | Suggests steric bulk at the 2-position is preferred. |
| Analogue 3 | 2-fluoro → 2-chloro | 120 | Minimal change; suggests halogen at this position is tolerated. |
Methodologies for Investigating Biomolecular Interactions of this compound in In Vitro Systems
To understand how this compound or its derivatives interact with biological macromolecules, a variety of in vitro techniques are employed.
Binding Assays (e.g., Spectroscopic, Equilibrium Dialysis)
Binding assays are used to quantify the affinity between a ligand (the compound) and its target (e.g., a protein or nucleic acid).
Spectroscopic Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics and thermodynamics. mdpi.com In SPR, the target protein is immobilized on a sensor chip, and the binding of the compound is detected in real-time as a change in the refractive index. mdpi.com ITC measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Fluorescence Polarization (FP): This method is suitable if a fluorescently labeled version of the compound is available. When the small, fluorescently-tagged molecule binds to a larger protein, it tumbles more slowly in solution, leading to an increase in the polarization of its emitted light. nih.gov This change can be used to quantify the binding interaction.
Equilibrium Dialysis: This classic method involves a semi-permeable membrane separating two chambers, one with the target protein and the other without. The compound is added to the system and allowed to reach equilibrium. By measuring the concentration of the compound in both chambers, the amount bound to the protein can be calculated. nih.gov
Thermal Shift Assay (TSA): This technique measures the change in a protein's melting temperature upon ligand binding. The binding of a compound generally stabilizes the protein, leading to an increase in its melting temperature, which can be monitored using a fluorescent dye that binds to unfolded proteins. mdpi.com
Table 2: Comparison of Common Binding Assay Methodologies
| Assay Method | Principle | Key Outputs | Throughput |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to an immobilized target. | k_on, k_off, K_d | Medium |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. | K_d, ΔH, ΔS, Stoichiometry (n) | Low |
| Fluorescence Polarization (FP) | Change in the rotational speed of a fluorescent ligand upon binding. | K_d, IC50 | High |
| Thermal Shift Assay (TSA) | Ligand-induced change in protein thermal stability. | ΔT_m (Melting Temperature Shift) | High |
Enzyme Kinetic Studies (e.g., Inhibition Mechanisms, Substrate Analogues)
If the biological target of the this compound scaffold is an enzyme, kinetic studies are performed to characterize its effect on enzyme activity. Benzonitrile-based compounds have been developed as potent enzyme inhibitors. nih.gov
The initial step is to determine if the compound inhibits the enzyme, typically by measuring the enzyme's reaction rate in the presence of varying concentrations of the compound to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
To understand the mechanism of inhibition, enzyme reaction rates are measured at different substrate concentrations while holding the inhibitor concentration constant. The data are then plotted using methods like the Lineweaver-Burk plot.
Competitive Inhibition: The inhibitor binds to the same active site as the substrate.
Non-competitive Inhibition: The inhibitor binds to a different (allosteric) site on the enzyme.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
In some cases, a compound may act as a substrate analogue, binding to the active site but not undergoing the catalytic reaction, thereby acting as a competitive inhibitor. Studies on other benzonitrile (B105546) derivatives have investigated their inhibitory effects on various enzymes, such as those in photosynthetic pathways. researchgate.net
Receptor-Ligand Interaction Methodologies
Understanding the precise molecular interactions between the compound and its receptor is crucial for rational drug design.
Molecular Docking: This is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. springernature.com Using software like AutoDock, the this compound molecule would be placed into the 3D structure of a target protein, and algorithms would calculate the most stable binding poses and estimate the binding affinity. mdpi.com Visualization of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. mdpi.comnih.gov For example, molecular docking simulations of fluorescent probes have been used to provide a rationale for their binding modes and selectivity for different receptor subtypes. acs.org
X-ray Crystallography and NMR Spectroscopy: These are experimental techniques that provide high-resolution structural information. If the compound can be co-crystallized with its target protein, X-ray crystallography can reveal the precise atomic coordinates of the ligand within the binding site. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study interactions in solution and can identify which parts of the ligand and the protein are in close proximity.
These methods provide a detailed picture of the receptor-ligand interaction, which can validate computational models and guide further optimization of the scaffold.
Approaches for Target Identification and Validation Using this compound or its Derivatives
The initial and most critical step in understanding the biological effects of a novel compound is the identification and validation of its molecular targets. For the this compound scaffold, a variety of modern chemical biology techniques can be hypothetically employed. While specific examples for this exact compound are not yet prevalent in the public domain, the general applicability of these methods to related benzonitrile structures provides a roadmap for future investigations.
Affinity-Based Proteomics: A powerful strategy for target identification involves the synthesis of derivatives of the parent compound that can be used as "bait" to capture interacting proteins. For the this compound scaffold, this would entail the introduction of a reactive group or an affinity tag.
Photo-Affinity Labeling (PAL): A derivative could be synthesized incorporating a photo-reactive moiety, such as a diazirine or benzophenone. Upon exposure to UV light, this group forms a highly reactive species that can covalently bind to nearby proteins, effectively "tagging" the molecular target. Subsequent proteomic analysis, often using mass spectrometry, can then identify the labeled proteins.
Affinity Chromatography: A version of the molecule could be immobilized on a solid support, such as agarose (B213101) beads. When a cell lysate is passed over this matrix, proteins that bind to the compound will be retained. After washing away non-specific binders, the target proteins can be eluted and identified.
Activity-Based Protein Profiling (ABPP): This technique utilizes reactive probes to covalently label active enzyme families. If this compound were found to inhibit a particular enzyme class, a derivative could be designed with a reactive "warhead" to specifically label the active site of these enzymes, allowing for their identification and the study of their activity in complex biological systems.
The validation of putative targets identified through these methods would then proceed using a variety of orthogonal approaches, including genetic knockdown (e.g., siRNA or CRISPR-Cas9), in vitro binding assays with purified proteins, and cellular thermal shift assays (CETSA) to confirm direct engagement in a cellular context.
Mechanistic Investigations at the Molecular Level via Chemical Biology Tools Derived from this compound
Once a target is identified and validated, the next crucial step is to elucidate the molecular mechanism of action. Chemical biology tools derived from the this compound scaffold can provide invaluable insights at the molecular level.
Fluorescent Probes: The synthesis of a fluorescently-labeled version of the compound would enable direct visualization of its subcellular localization and interaction with its target protein(s) using advanced microscopy techniques like confocal microscopy or super-resolution microscopy. This can provide crucial information about the spatial and temporal dynamics of the compound's activity.
Biotinylated Probes: A biotinylated derivative can be used in pull-down assays to isolate the target protein along with its interacting partners. This approach can help to delineate the protein complex in which the target resides and to understand the broader cellular pathways that are modulated by the compound.
Clickable Analogs: The introduction of a "clickable" functional group, such as an alkyne or an azide, allows for the versatile and specific attachment of various reporter tags (e.g., fluorophores, biotin) through bioorthogonal chemistry. This modularity is highly advantageous for a wide range of mechanistic studies.
The data gathered from these approaches can help to construct a detailed model of how this compound or its derivatives exert their biological effects, from direct target engagement to the downstream cellular consequences.
Application of this compound as a Scaffold for Rational Molecular Design
The structural features of this compound—a fluorinated benzonitrile core with a flexible benzyloxy side chain—make it an attractive starting point for rational drug design and the development of new chemical probes. The nitrile group, a common pharmacophore, can participate in various non-covalent interactions with protein targets, including hydrogen bonding and dipole-dipole interactions. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule, medicinal chemists can explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties. For example, the substitution pattern on both aromatic rings can be varied, and the ether linkage can be replaced with other functional groups to probe the chemical space around the core scaffold.
Fragment-Based Drug Discovery (FBDD): The benzonitrile core itself could be considered a fragment that binds to a specific pocket in a target protein. In FBDD, such fragments are identified through screening and then elaborated or combined with other fragments to build a more potent and selective ligand.
The table below illustrates hypothetical modifications to the this compound scaffold and the potential rationale for these changes in a rational design campaign.
| Modification Site | Example Modification | Rationale for Design |
| 2-methylphenyl group | Replacement with other substituted phenyl rings | To probe the steric and electronic requirements of the binding pocket. |
| Methoxy linker | Replacement with an amine or amide linker | To alter the flexibility and hydrogen bonding potential of the side chain. |
| Fluoro substituent | Shifting the position or adding more fluorine atoms | To modulate the electronics of the benzonitrile ring and improve metabolic stability. |
| Benzonitrile group | Replacement with other bioisosteres (e.g., tetrazole) | To explore alternative interactions with the target protein and improve physicochemical properties. |
Through iterative cycles of design, synthesis, and biological testing, the this compound scaffold can be systematically optimized to generate novel molecules with desired biological activities.
Future Research Directions and Unexplored Avenues for 2 Fluoro 6 2 Methylphenyl Methoxy Benzonitrile
Novel Synthetic Strategies and Methodological Advancements
While the synthesis of this specific compound is not widely documented, its constituent parts, a diaryl ether linkage and a substituted benzonitrile (B105546), suggest several modern synthetic strategies that could be optimized for its efficient production. Future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Key areas for methodological advancement include:
Transition-Metal Catalyzed Cross-Coupling Reactions: Investigation into palladium- or copper-catalyzed C-O bond formation, such as the Buchwald-Hartwig or Ullmann reactions, could yield high-efficiency pathways. Research could focus on ligand optimization to accommodate the specific steric and electronic demands of the substrates, 2-fluoro-6-hydroxybenzonitrile (B118944) and 2-methylbenzyl halide.
Hypervalent Iodine-Mediated Synthesis: The use of hypervalent iodine reagents offers a metal-free alternative for the construction of the diaryl ether bond, which could be advantageous in terms of cost and toxicity. acs.org
Flow Chemistry and Microwave-Assisted Synthesis: These technologies could be employed to shorten reaction times, improve yields, and enhance the safety profile of the synthesis. Microwave-assisted Knoevenagel condensation, for instance, has been used to produce benzylidenemalononitrile derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Buchwald-Hartwig Coupling | High functional group tolerance, mild reaction conditions. | Ligand design for sterically hindered substrates. |
| Copper-Catalyzed Ullmann Condensation | Cost-effective metal catalyst. organic-chemistry.org | Development of soluble copper catalysts and milder reaction conditions. researchgate.netjsynthchem.com |
| Hypervalent Iodine Reagents | Metal-free, potentially more environmentally benign. acs.org | Optimization of reaction conditions and substrate scope. |
| Flow Chemistry | Scalability, improved safety, and process control. | Reactor design and optimization of reaction parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. nih.gov | Solvent and base screening for optimal efficiency. |
Exploration of Diverse Reactivity Profiles
The chemical reactivity of 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile is anticipated to be diverse, owing to the presence of multiple functional groups. A systematic exploration of its reactivity is a crucial next step.
Nitrile Group Transformations: The nitrile group is a versatile functional handle. wikipedia.org Future studies could explore its hydrolysis to the corresponding amide or carboxylic acid, reduction to an amine, or its participation in cycloaddition reactions to form heterocyclic systems. The reactivity of the nitrile group can be influenced by the electronic properties of the aromatic ring. nih.gov
Aromatic Ring Functionalization: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functional groups. The electron-withdrawing nature of the nitrile group would activate the ring for such substitutions.
Benzylic Position Reactivity: The methylene (B1212753) bridge of the benzyl (B1604629) ether moiety could be a site for radical halogenation or oxidation, providing a route to further derivatization.
Organometallic Chemistry: The interaction of the nitrile group and the fluorine atom with transition metals could lead to interesting catalytic applications or the formation of novel organometallic complexes. For instance, zerovalent nickel has been shown to activate the C-CN bond of benzonitriles. acs.org
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound before engaging in extensive laboratory work.
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular geometry, and vibrational spectra of the molecule. nih.gov Such calculations can provide insights into the reactivity of different sites within the molecule, for example, by calculating electrostatic potential maps and frontier molecular orbitals. DFT has been used to predict the reactivity of nitriles towards cysteine residues. nih.govacs.org
Reaction Mechanism Elucidation: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as the aforementioned nitrile transformations or SNAr reactions. This can help in optimizing reaction conditions and predicting potential side products.
Prediction of Physicochemical Properties: Properties such as lipophilicity, solubility, and dipole moment can be calculated. These are crucial parameters for potential applications in medicinal chemistry and materials science.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure analysis. | Molecular orbital energies, electrostatic potential maps, bond dissociation energies. |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. | UV-Vis and fluorescence spectra. |
| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions. | Preferred conformations, interaction with solvents or biological macromolecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. | Characterization of hydrogen bonds and other weak interactions. researchgate.net |
Development of Specialized Chemical Biology Tools Based on the Scaffold
The structural features of this compound make it an interesting scaffold for the development of chemical biology tools. nih.govyoutube.com The nitrile group, in particular, is a known pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for other functional groups like ketones. nih.gov
Fluorescent Probes: While the intrinsic fluorescence of this compound is unknown, the benzonitrile scaffold can be a component of fluorescent molecules. acs.org Modifications to the structure could lead to the development of probes for detecting specific analytes or for use in cellular imaging.
Molecular Scaffolds for Drug Discovery: The molecule can serve as a starting point for the synthesis of a library of related compounds for screening against various biological targets. The unique combination of fluorine, a nitrile, and a flexible ether linkage provides a diverse three-dimensional structure. Fluorinated compounds are of increasing interest in pharmaceuticals due to their potential for improved metabolic stability. acs.orgnih.gov
Integration with Materials Science or Supramolecular Chemistry
The rigid aromatic core and the polar nitrile group suggest potential applications in materials science and supramolecular chemistry.
Liquid Crystals: The rod-like shape of the molecule could be a basis for the design of new liquid crystalline materials.
Organic Light-Emitting Diodes (OLEDs): Benzonitrile derivatives have been used in the development of materials for OLEDs. rsc.org The electronic properties of this compound could be tuned for applications as emitters or host materials.
Supramolecular Assemblies: The nitrile group can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the formation of self-assembling supramolecular structures. researchgate.netnih.gov The study of its crystal packing and co-crystallization with other molecules could reveal novel solid-state architectures.
Q & A
Q. What synthetic methodologies are established for preparing 2-Fluoro-6-[(2-methylphenyl)methoxy]benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. Starting from 2-fluoro-6-hydroxybenzonitrile, the methoxy group is introduced via reaction with 2-methylbenzyl bromide under basic conditions (e.g., NaH/THF). Substituent positioning on the benzyl group significantly impacts steric hindrance and reaction efficiency. For example, analogs like 2-Fluoro-6-[(4-methylbenzyl)oxy]benzonitrile ( ) and 2-Fluoro-6-(4-methylphenoxy)benzonitrile ( ) highlight the importance of regioselectivity. Reaction optimization (e.g., catalyst choice, solvent polarity) is critical, as noted in , where displacement yields improve with electron-donating substituents adjacent to the cyano group .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure?
Key techniques include:
- NMR spectroscopy : NMR identifies fluorine’s electronic environment, while NMR resolves splitting patterns from the 2-methylphenyl and methoxy groups.
- X-ray crystallography : SHELX software ( ) resolves crystal packing and potential disorder, particularly given fluorine’s high electron density.
- Mass spectrometry (MS) : Confirms molecular weight (259.30 g/mol, ) and fragmentation patterns.
- IR spectroscopy : Detects nitrile (C≡N, ~2200 cm) and ether (C-O, ~1250 cm) functional groups .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The nitrile and ether groups confer moderate polarity, favoring solubility in acetone, DMSO, or dichloromethane. Stability studies should assess hydrolysis under acidic/basic conditions, as the nitrile group may hydrolyze to carboxylic acids. Analogous compounds (e.g., 2-(methoxymethyl)benzonitrile in ) suggest sensitivity to prolonged light exposure, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylphenyl methoxy group influence reactivity in further functionalization?
The ortho-methyl group introduces steric hindrance, limiting nucleophilic attack at the benzene ring. Electronic effects from the electron-withdrawing fluorine and nitrile groups deactivate the ring, directing electrophilic substitutions to meta/para positions. Comparative studies with 4-methylphenoxy analogs ( ) reveal reduced reactivity in Suzuki-Miyaura couplings due to steric bulk, necessitating Pd catalysts with larger ligand systems (e.g., SPhos) .
Q. What strategies resolve crystallographic data discrepancies in fluorinated benzonitrile derivatives?
Challenges include fluorine-induced twinning and disorder. SHELXL ( ) employs twin refinement and anisotropic displacement parameters to model disorder. High-resolution data (≤1.0 Å) and low-temperature measurements improve electron density maps. For example, SHELXPRO interfaces with macromolecular refinement tools to handle complex datasets .
Q. How does fluorine substitution modulate the compound’s electronic environment and intermolecular interactions?
Fluorine’s electronegativity withdraws electron density, polarizing the benzene ring and enhancing dipole-dipole interactions. Computational studies (e.g., DFT) reveal decreased HOMO-LUMO gaps compared to non-fluorinated analogs, influencing charge-transfer properties. Crystal packing analysis ( ) shows C-F···H-C interactions contributing to lattice stability .
Q. What biological activities are observed in structurally analogous compounds, and how do they inform SAR studies?
Fluorinated benzonitriles like 5-Fluoro-4-hydroxy-2-methylbenzonitrile () exhibit activity in biochemical pathways via hydrogen bonding with target enzymes. SAR studies suggest that methoxy groups enhance metabolic stability, while nitriles act as bioisosteres for carboxylates. Boronic acid derivatives () further highlight applications in protease inhibition, guiding targeted modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
